Tert-butyl cyclohex-2-en-1-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cyclohex-2-en-1-yl ether is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexene ring substituted with a tert-butyl group and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cyclohex-2-en-1-yl ether can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyclohex-2-en-1-yl ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Substituted ethers
Scientific Research Applications
Tert-butyl cyclohex-2-en-1-yl ether finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl cyclohex-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl cyclohexan-1-ol, 4-tert-: Similar structure with a hydroxyl group instead of an ether linkage.
2-tert-Butylcyclohexanone: Contains a ketone group instead of an ether linkage.
Uniqueness
Tert-butyl cyclohex-2-en-1-yl ether is unique due to its ether linkage combined with a cyclohexene ring, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
40648-13-3 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C10H18O/c1-10(2,3)11-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
RQIDXWBKLQKAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.